![molecular formula C10H7NO3 B1609628 5-(Pyrid-3-yloxy)-2-furaldehyde CAS No. 857284-14-1](/img/structure/B1609628.png)
5-(Pyrid-3-yloxy)-2-furaldehyde
Overview
Description
5-(Pyrid-3-yloxy)-2-furaldehyde, also known as 5-PFO, is a naturally occurring compound found in various plants and fungi. It is a versatile and important building block for many synthetic organic compounds and has been used in a variety of applications, including the production of pharmaceuticals, agrochemicals, and flavorings. 5-PFO has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmacologically active molecules. Its structure is a key intermediate in the development of drugs with potential antiproliferative activities, particularly against cancer cell lines. The compound’s ability to be transformed into different derivatives makes it valuable for creating new medicinal agents .
Material Science
In material science, “5-(Pyrid-3-yloxy)-2-furaldehyde” can be used to develop new organic compounds with specific physical properties. These properties may include thermal stability, conductivity, or photoreactivity, which are essential for creating advanced materials for electronic devices .
Chemical Synthesis
This compound serves as a building block in chemical synthesis. It can undergo various chemical reactions to produce a wide range of organic compounds. Its reactivity with other chemicals is crucial for synthesizing complex molecules for further research and industrial applications .
Biological Studies
“5-(Pyrid-3-yloxy)-2-furaldehyde” may be used in biological studies to understand the interaction between small molecules and biological macromolecules. This interaction is fundamental for the discovery of new biological pathways and the development of therapeutic agents .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectrometry. These applications are vital for the qualitative and quantitative analysis of complex mixtures in various research fields .
Environmental Chemistry
The compound’s derivatives can be employed in environmental chemistry to detect and quantify pollutants. Their reactivity with specific environmental toxins can be used to develop sensors and assays for monitoring environmental health .
Agricultural Chemistry
In agricultural chemistry, “5-(Pyrid-3-yloxy)-2-furaldehyde” might be used to create new pesticides or herbicides. Its structural framework allows for the synthesis of compounds that can target specific pests or weeds without harming crops .
Fluorescence Studies
The compound has potential applications in fluorescence studies due to its ability to form fluorescent derivatives. These derivatives can be used as probes in bioimaging or as pH indicators in various research applications .
properties
IUPAC Name |
5-pyridin-3-yloxyfuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-9-3-4-10(14-9)13-8-2-1-5-11-6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAKPDWNMSFIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428160 | |
Record name | 5-(Pyrid-3-yloxy)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrid-3-yloxy)-2-furaldehyde | |
CAS RN |
857284-14-1 | |
Record name | 5-(Pyrid-3-yloxy)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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